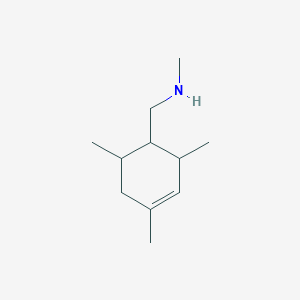![molecular formula C16H14ClN3O2 B4922225 N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide](/img/structure/B4922225.png)
N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention from researchers due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In
Mecanismo De Acción
The mechanism of action of N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide is not fully understood. However, it has been proposed that it exerts its anticancer activity by inhibiting the activity of certain enzymes, including topoisomerases and histone deacetylases, which are involved in DNA replication and gene expression. It also inhibits the activity of certain signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway, which are involved in cell survival and proliferation. In addition, it has been shown to activate the AMPK pathway, which is involved in cellular energy homeostasis.
Biochemical and Physiological Effects:
N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide has been shown to have various biochemical and physiological effects. It exhibits antioxidant activity by reducing oxidative stress and scavenging free radicals. It also has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. It also exhibits potent anticancer, anti-inflammatory, and neuroprotective activities, making it a promising candidate for further research. However, it also has some limitations, including its low solubility in aqueous solutions, which may limit its bioavailability and therapeutic efficacy.
Direcciones Futuras
There are several future directions for research on N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to investigate its mechanism of action in more detail, including its interactions with specific enzymes and signaling pathways. In addition, further studies are needed to optimize its pharmacokinetics and bioavailability, and to develop more effective formulations for clinical use. Overall, N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide has significant potential as a therapeutic agent, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide can be synthesized by the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 4-aminophenyl-2-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the pure product.
Aplicaciones Científicas De Investigación
N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It also has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-10-15(17)11(2)20(19-10)13-7-5-12(6-8-13)18-16(21)14-4-3-9-22-14/h3-9H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBLMGDNJMLUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4922142.png)
![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4922158.png)

![5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B4922175.png)
![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4922196.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(diethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B4922200.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4922201.png)

![2-(4-chlorophenyl)-N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4922216.png)

![1-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4922229.png)

![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4922244.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4922249.png)